N-methyl-4-phenylcyclohexan-1-amine
Description
N-methyl-4-phenylcyclohexan-1-amine (CAS: 1181458-08-1) is a cyclohexane derivative featuring a phenyl group at the 4-position and an N-methylamine substituent at the 1-position of the cyclohexane ring. Its molecular formula is C₁₃H₂₀ClN (hydrochloride salt form; molecular weight: 225.76 g/mol) .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-methyl-4-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C13H19N/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3 |
InChI Key |
LPEIUXZTEWKLKI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-[2-(4-Chlorophenyl)ethyl]-4-methylcyclohexan-1-amine
- Structure : Features a 4-methylcyclohexan-1-amine core with a 2-(4-chlorophenyl)ethyl substituent.
- Molecular Formula : C₁₅H₂₂ClN (MW: 251.79 g/mol) .
- Key Differences: The addition of a chlorine atom on the phenyl ring and an ethyl chain increases molecular weight and lipophilicity compared to N-methyl-4-phenylcyclohexan-1-amine. Potential enhanced steric hindrance due to the ethyl linkage, which may affect receptor binding in bioactive applications.
4-Phenylbutylamine
- Structure : A straight-chain amine with a phenyl group at the terminal position.
- Molecular Formula : C₁₀H₁₅N (MW: 149.24 g/mol) .
- Key Differences :
- Lacks the cyclohexane ring and N-methyl group, resulting in reduced structural rigidity and altered pharmacokinetic properties.
- Simpler structure may limit utility in complex syntheses compared to cyclohexane-based amines.
2,2-Diphenylethan-1-amine
Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)
- Structure: Cyclohexanone ring with 3-methoxyphenyl and methylamino substituents.
- Molecular Formula: C₁₄H₁₉NO₂ (MW: 233.31 g/mol) .
- Key Differences: Presence of a ketone group (cyclohexanone) instead of an amine-linked cyclohexane alters reactivity and hydrogen-bonding capacity. Methoxy group may enhance metabolic stability compared to unsubstituted phenyl analogs.
1-(Aminomethyl)-N,N,4-trimethylcyclohexan-1-amine
- Structure: Cyclohexane ring with multiple methyl and aminomethyl groups.
- Molecular Formula : C₁₁H₂₄N₂ (MW: 184.33 g/mol; CAS: 919013-75-5) .
- Key Differences :
- Higher degree of methylation increases hydrophobicity and may influence bioavailability.
- Structural complexity could limit synthetic accessibility compared to this compound.
Comparative Data Table
Limitations and Knowledge Gaps
Q & A
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps (e.g., distillation) .
- Emergency Measures : In case of inhalation, administer fresh air and seek immediate medical attention. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in amber glass under nitrogen at 2–8°C to prevent degradation .
How can spectroscopic methods differentiate structural isomers of this compound?
Q. Methodological Answer :
- NMR Spectroscopy :
- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm amine functionality .
What strategies minimize environmental impact during large-scale synthesis?
Q. Methodological Answer :
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener alternative with comparable polarity .
- Waste Management : Recover methanol via fractional distillation (>90% recovery efficiency). Neutralize acidic byproducts with calcium carbonate before disposal .
How do catalytic systems influence the stereochemistry of this compound?
Q. Methodological Answer :
- Heterogeneous Catalysts : Co₃O₄ on graphene promotes cis-isomer formation due to surface geometry constraints.
- Homogeneous Catalysts : Chiral ligands (e.g., BINAP) with palladium enable enantioselective synthesis, though yields may drop by 10–15% .
Validation : Monitor stereochemistry via polarimetry or chiral HPLC (Chiralpak IA column) .
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